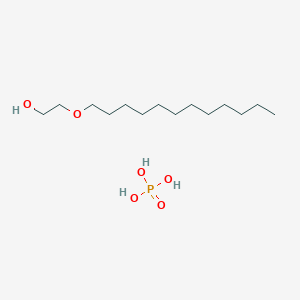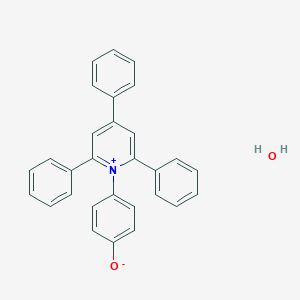
1-(4-Hydroxyphényl)-2,4,6-triphényl-
Vue d'ensemble
Description
Applications De Recherche Scientifique
1-(4-Hydroxyphenyl)-2,4,6-triphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its photoluminescent properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials such as organic light-emitting diodes (OLEDs) and sensors.
Mécanisme D'action
Target of Action
It’s structurally similar to 1,3,5-triphenylbenzene , which is known to be a versatile photoluminescent chemo-sensor platform .
Mode of Action
Its structural analog, 1,3,5-triphenylbenzene, is known to function as a fluorescence signalling unit . It exhibits fluorescence quenching and enhancement-based chemo-sensing properties .
Biochemical Pathways
Based on its structural similarity to 1,3,5-triphenylbenzene, it may be involved in fluorescence signalling pathways .
Result of Action
Its structural analog, 1,3,5-triphenylbenzene, is known to function as a fluorescence signalling unit , suggesting that “1-(4-Hydroxyphenyl)-2 4 6-triphenyl-” may have similar effects.
Action Environment
It’s worth noting that 1,3,5-triphenylbenzene is thermally and photochemically stable , which may suggest similar stability characteristics for “1-(4-Hydroxyphenyl)-2 4 6-triphenyl-”.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxyphenyl)-2,4,6-triphenyl- typically involves the following steps:
Starting Materials: The synthesis begins with benzene and phenol as the primary starting materials.
Friedel-Crafts Alkylation: The initial step involves the Friedel-Crafts alkylation of benzene with phenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form triphenylbenzene.
Hydroxylation: The triphenylbenzene is then subjected to hydroxylation using a suitable oxidizing agent like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to introduce the hydroxy group at the para position of one of the phenyl rings.
Industrial Production Methods
Industrial production methods for 1-(4-Hydroxyphenyl)-2,4,6-triphenyl- are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Hydroxyphenyl)-2,4,6-triphenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form different derivatives using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) for bromination.
Major Products Formed
Oxidation: Formation of 1-(4-Benzoquinonyl)-2,4,6-triphenyl-.
Reduction: Formation of 1-(4-Hydroxyphenyl)-2,4,6-triphenyl- derivatives with reduced functional groups.
Substitution: Formation of brominated or nitrated derivatives depending on the substituent introduced.
Comparaison Avec Des Composés Similaires
1-(4-Hydroxyphenyl)-2,4,6-triphenyl- can be compared with other similar compounds such as:
1,3,5-Triphenylbenzene: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
4-Hydroxybiphenyl: Contains only two phenyl rings, resulting in different chemical and physical properties.
2,4,6-Triphenylphenol: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
The uniqueness of 1-(4-Hydroxyphenyl)-2,4,6-triphenyl- lies in its combination of a hydroxy group and multiple phenyl rings, which confer distinct chemical reactivity and potential for diverse applications.
Propriétés
IUPAC Name |
4-(2,4,6-triphenylpyridin-1-ium-1-yl)phenolate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21NO.H2O/c31-27-18-16-26(17-19-27)30-28(23-12-6-2-7-13-23)20-25(22-10-4-1-5-11-22)21-29(30)24-14-8-3-9-15-24;/h1-21H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSBVGMHCCDFTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=CC=C(C=C4)[O-])C5=CC=CC=C5.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







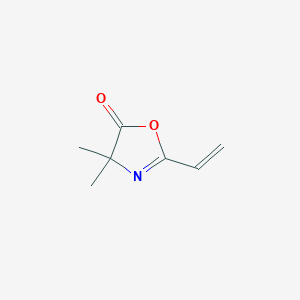
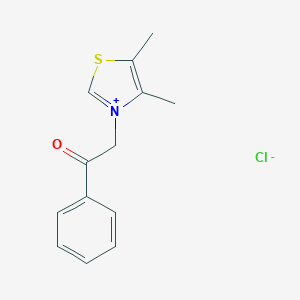

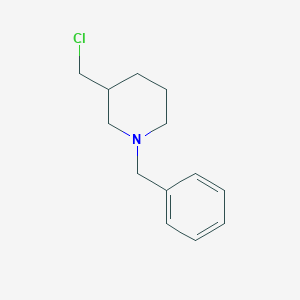
![sodium;4-[(Z)-[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxy-5-sulfobenzenesulfonate](/img/structure/B179442.png)



